Acetic acid, chloro-, 4-isopropylcyclohexyl ester
Description
Acetic acid, chloro-, 4-isopropylcyclohexyl ester (IUPAC name: 4-isopropylcyclohexyl chloroacetate) is a chloroacetic acid ester derivative with a 4-isopropylcyclohexyl substituent. Chloroacetate esters are widely used as intermediates in organic synthesis, agrochemicals, and pharmaceuticals due to their reactivity and functional versatility .
The 4-isopropylcyclohexyl group likely imparts steric hindrance and lipophilicity compared to smaller alkyl or aromatic substituents. This may influence solubility, volatility, and reactivity in chemical reactions.
Properties
CAS No. |
64046-45-3 |
|---|---|
Molecular Formula |
C11H19ClO2 |
Molecular Weight |
218.72 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohexyl) 2-chloroacetate |
InChI |
InChI=1S/C11H19ClO2/c1-8(2)9-3-5-10(6-4-9)14-11(13)7-12/h8-10H,3-7H2,1-2H3 |
InChI Key |
DJFWFDVJXJZDST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)OC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 4-isopropylcyclohexyl ester typically involves the esterification of chloroacetic acid with 4-isopropylcyclohexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, chloro-, 4-isopropylcyclohexyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of the chloro group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as 4-isopropylcyclohexylamine or 4-isopropylcyclohexylthiol can be formed.
Hydrolysis: The major products are chloroacetic acid and 4-isopropylcyclohexanol.
Scientific Research Applications
Acetic acid, chloro-, 4-isopropylcyclohexyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of acetic acid, chloro-, 4-isopropylcyclohexyl ester involves its reactivity due to the presence of the chloro group and the ester linkage. The chloro group can participate in nucleophilic substitution reactions, while the ester linkage can undergo hydrolysis. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates .
Comparison with Similar Compounds
Comparison with Structurally Similar Chloroacetic Acid Esters
The following table summarizes key analogs of chloroacetic acid esters, with data extrapolated from the evidence:
Key Observations:
Steric and Lipophilic Effects :
- The 4-isopropylcyclohexyl substituent is bulkier than isobutyl or benzyl groups, likely reducing reactivity in nucleophilic substitution reactions compared to smaller esters (e.g., isobutyl chloroacetate) .
- Its cyclohexyl backbone may enhance thermal stability and resistance to hydrolysis relative to linear alkyl esters .
Solubility and Volatility :
- Linear alkyl esters (e.g., octadecyl) exhibit low water solubility due to long hydrocarbon chains, while aromatic esters (e.g., 4-chlorophenyl) show moderate solubility in organic solvents .
- The 4-isopropylcyclohexyl group may confer intermediate solubility, balancing lipophilicity and steric bulk.
Applications: Isobutyl and benzyl esters are used as intermediates in drug synthesis and agrochemicals . Octadecyl esters may serve as nonionic surfactants or plasticizers due to their hydrophobic nature .
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